molecular formula C18H13F3N4O3 B10953795 2-[(4-nitro-1H-pyrazol-1-yl)methyl]-N-[4-(trifluoromethyl)phenyl]benzamide

2-[(4-nitro-1H-pyrazol-1-yl)methyl]-N-[4-(trifluoromethyl)phenyl]benzamide

Cat. No.: B10953795
M. Wt: 390.3 g/mol
InChI Key: SCKAHIZDZVLAHZ-UHFFFAOYSA-N
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Description

2-[(4-nitro-1H-pyrazol-1-yl)methyl]-N-[4-(trifluoromethyl)phenyl]benzamide is a complex organic compound that features a pyrazole ring, a trifluoromethyl group, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-nitro-1H-pyrazol-1-yl)methyl]-N-[4-(trifluoromethyl)phenyl]benzamide typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrazole ring, followed by the introduction of the nitro group. The trifluoromethylphenyl group is then attached through a series of substitution reactions. The final step involves the formation of the benzamide linkage under controlled conditions, often using coupling reagents such as EDCI or DCC in the presence of a base like triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the compound’s purity .

Chemical Reactions Analysis

Types of Reactions

2-[(4-nitro-1H-pyrazol-1-yl)methyl]-N-[4-(trifluoromethyl)phenyl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups at the trifluoromethyl position .

Scientific Research Applications

2-[(4-nitro-1H-pyrazol-1-yl)methyl]-N-[4-(trifluoromethyl)phenyl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(4-nitro-1H-pyrazol-1-yl)methyl]-N-[4-(trifluoromethyl)phenyl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-nitro-1H-pyrazol-1-yl)methyl]-N-[4-(trifluoromethyl)phenyl]acetamide
  • 2-[(4-nitro-1H-pyrazol-1-yl)methyl]-N-[4-(trifluoromethyl)phenyl]propionamide

Uniqueness

What sets 2-[(4-nitro-1H-pyrazol-1-yl)methyl]-N-[4-(trifluoromethyl)phenyl]benzamide apart is its unique combination of functional groups, which confer specific chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the nitro group provides a site for further chemical modifications .

Properties

Molecular Formula

C18H13F3N4O3

Molecular Weight

390.3 g/mol

IUPAC Name

2-[(4-nitropyrazol-1-yl)methyl]-N-[4-(trifluoromethyl)phenyl]benzamide

InChI

InChI=1S/C18H13F3N4O3/c19-18(20,21)13-5-7-14(8-6-13)23-17(26)16-4-2-1-3-12(16)10-24-11-15(9-22-24)25(27)28/h1-9,11H,10H2,(H,23,26)

InChI Key

SCKAHIZDZVLAHZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CN2C=C(C=N2)[N+](=O)[O-])C(=O)NC3=CC=C(C=C3)C(F)(F)F

Origin of Product

United States

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